sn-Glycerol 3-phosphate biscyclohexylammonium salt
Description
Chemical Identity: sn-Glycerol 3-phosphate bis(cyclohexylammonium) salt (CAS 29849-82-9) is the bis(cyclohexylammonium) salt of sn-glycerol 3-phosphate (G3P), a chiral isomer critical in lipid and carbohydrate metabolism. Its structure comprises glycerol-3-phosphate with two cyclohexylammonium counterions, enhancing solubility in aqueous and organic solvents .
Properties
IUPAC Name |
cyclohexanamine;[(2R)-2,3-dihydroxypropyl] dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13N.C3H9O6P/c2*7-6-4-2-1-3-5-6;4-1-3(5)2-9-10(6,7)8/h2*6H,1-5,7H2;3-5H,1-2H2,(H2,6,7,8)/t;;3-/m..1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIDSLORBURWJY-CFMHHUGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C(C(COP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C([C@H](COP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H35N2O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046603 | |
| Record name | sn-Glycerol 3-phosphate bis(cyclohexylammonium) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29849-82-9 | |
| Record name | sn-Glycerol 3-phosphate bis(cyclohexylammonium) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Glycerol Kinase-Catalyzed Phosphorylation
Glycerol kinase (EC 2.7.1.30) phosphorylates glycerol at the sn-3 position using adenosine triphosphate (ATP) as a phosphate donor. The reaction proceeds as follows:
Key parameters include:
-
Temperature : 37°C for optimal enzyme activity.
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pH : 7.5 to maintain enzyme stability and reaction efficiency.
-
Cofactors : Mg²⁺ (2–5 mM) to stabilize ATP binding.
The product is subsequently neutralized with cyclohexylamine to form the bis(cyclohexylammonium) salt. This method yields ≥93% purity, as confirmed by gas chromatography (GC).
Glycerol-3-Phosphate Dehydrogenase-Mediated Reduction
Dihydroxyacetone phosphate (DHAP) is reduced to sn-glycerol 3-phosphate using glycerol-3-phosphate dehydrogenase (GPDH, EC 1.1.1.8) in the presence of NADH:
Reaction Conditions :
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Buffer : Tris-HCl (50 mM, pH 7.0).
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Temperature : 25°C to prevent denaturation of NADH.
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Substrate Ratio : DHAP:NADH = 1:1.2 for complete conversion.
The cyclohexylammonium counterion is introduced during post-synthesis neutralization.
Chemical Synthesis Routes
Chemical methods are employed for large-scale production, though they require stringent control to avoid racemization.
Phosphorylation of Protected Glycerol Derivatives
Glycerol is first protected at the sn-1 and sn-2 positions using trityl or acetyl groups. Phosphorylation at the sn-3 position is achieved with phosphorus oxychloride (POCl₃):
Deprotection : Acidic hydrolysis (e.g., HCl in dioxane) removes protecting groups.
Neutralization : Cyclohexylamine is added to form the bis(cyclohexylammonium) salt.
Challenges :
Direct Neutralization of sn-Glycerol 3-Phosphoric Acid
sn-Glycerol 3-phosphoric acid is synthesized via stoichiometric reaction of glycerol with phosphoric acid under anhydrous conditions. The acid is then neutralized with two equivalents of cyclohexylamine:
Yield : 85–90% after crystallization from methanol/water.
Purification and Stabilization Techniques
Ion-Exchange Chromatography
Cation-exchange resins (e.g., Dowex 50WX8) separate the bis(cyclohexylammonium) salt from unreacted glycerol or phosphate ions. Elution with ammonium hydroxide yields a pure product.
Crystallization
The compound is crystallized from a 1:1 methanol-water mixture at −20°C, achieving >99% purity. Solubility data:
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 50 |
| Methanol | 20 |
Crystallization also enhances stability, with storage recommended at −20°C.
Optimization of Reaction Parameters
Temperature Effects
| Method | Optimal Temperature (°C) | Yield (%) |
|---|---|---|
| Enzymatic (GK) | 37 | 95 |
| Chemical (POCl₃) | 0–4 | 88 |
Lower temperatures minimize side reactions in chemical synthesis.
pH Dependence
Enzymatic reactions require tight pH control:
| Enzyme | Optimal pH | Activity Loss at pH ±1 |
|---|---|---|
| Glycerol kinase | 7.5 | 40% |
| GPDH | 7.0 | 55% |
Analytical Validation
Purity Assessment
Structural Confirmation
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NMR (¹H) : δ 3.6–3.8 (m, glycerol backbone), δ 1.4–1.6 (m, cyclohexyl).
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Mass Spectrometry : [M+H]⁺ = 371.43 m/z (calculated 370.42).
Industrial and Research Applications
| Application | Method Preferred | Rationale |
|---|---|---|
| Enzyme assays | Enzymatic synthesis | High stereopurity |
| Lipid biosynthesis | Chemical phosphorylation | Scalability (>1 kg batches) |
Chemical Reactions Analysis
Enzymatic Cytidylyltransferase Reaction
G3P participates in the cytidylyltransferase-catalyzed synthesis of CDP-glycerol, a precursor for teichoic acids in bacterial cell walls. The reaction involves the nucleophilic attack of G3P on the α-phosphate of cytidine triphosphate (CTP):
Kinetic Parameters (from Enterococcus faecalis and Listeria monocytogenes GCT enzymes) :
| Parameter | EfGCT | LmGCT |
|---|---|---|
| (s) | 1.51 | Not reported |
| (CTP, mM) | 2.42 | 4.03 |
| (G3P, mM) | 4.03 | 2.42 |
This reaction is critical for bacterial cell wall biosynthesis, with G3P’s stereospecificity (sn-3 configuration) ensuring proper enzyme recognition .
Dehydrogenation to Dihydroxyacetone Phosphate (DHAP)
G3P is oxidized by glycerol-3-phosphate dehydrogenase (GlpD) to DHAP, linking lipid metabolism to glycolysis:
In Pseudomonas aeruginosa, disruption of GlpD leads to G3P accumulation, impairing glycolysis and ATP production . Excess G3P reduces oxidative stress tolerance and antibiotic resistance, highlighting its regulatory role in cellular homeostasis .
Dephosphorylation by Haloacid Dehalogenase-like Phosphatases
Two phosphatases (PA0562 and PA3172) in P. aeruginosa catalyze G3P dephosphorylation to glycerol:
This reaction mitigates G3P toxicity under stress conditions .
Table 2: Physiological Impacts of G3P Homeostasis
| Condition | Observed Effects |
|---|---|
| G3P accumulation | Reduced pyocyanin production, impaired motility |
| GlpD mutation + glycerol | Increased HO sensitivity |
| G3P excess | Downregulated glycolysis genes, ATP deficiency |
Scientific Research Applications
Scientific Research Applications
The applications of sn-Glycerol 3-phosphate bis(cyclohexylammonium) salt span multiple fields, including chemistry, biology, medicine, and industry. Below are detailed insights into its diverse applications:
Chemical Applications
- Standard in Biochemical Assays : G3P-CyH is commonly used as a standard for quantifying glycerol-3-phosphate levels during the hydrolysis of phosphatidic acid. This is critical for understanding lipid metabolism and related disorders .
- Reagent in Organic Synthesis : The compound participates in various chemical reactions, such as oxidation and reduction processes, making it valuable in organic synthesis .
Biological Applications
- Metabolic Pathways : G3P-CyH is integral to glycolysis and lipid biosynthesis. It is converted to glyceraldehyde 3-phosphate, which is essential for ATP production, and plays a role in synthesizing triglycerides and phospholipids .
- Pathogen Virulence : Recent studies have highlighted the role of G3P in the virulence of pathogens like Pseudomonas aeruginosa. Mutations affecting glycerol-3-phosphate dehydrogenase can impair growth and reduce virulence factor production .
Medical Applications
- Research on Metabolic Diseases : G3P-CyH is utilized in studies exploring metabolic diseases, particularly those related to lipid metabolism disorders. Its role as an intermediate makes it a target for therapeutic interventions .
- Potential Therapeutic Target : The compound's involvement in pathogen metabolism suggests that targeting G3P pathways could lead to new treatments for infections caused by opportunistic bacteria .
Industrial Applications
- Biochemical Reagents Production : G3P-CyH is used in producing various biochemical reagents and standards necessary for laboratory research and industrial applications .
Case Study 1: Role in Pathogen Virulence
Research indicates that the accumulation of G3P due to mutations in Pseudomonas aeruginosa affects its growth and virulence factor production. This suggests that manipulating G3P levels could be a viable strategy for controlling infections caused by this pathogen .
Case Study 2: Interaction with Membrane Transporters
Studies have shown that G3P acts as a substrate for membrane transporters like GlpT, which are critical for nutrient uptake in bacteria. Understanding these interactions can lead to insights into bacterial metabolism and potential drug targets .
Mechanism of Action
The mechanism of action of sn-Glycerol 3-phosphate bis(cyclohexylammonium) salt involves its role as an intermediate in metabolic pathways. It is produced from glycerol by glycerol kinase or from dihydroxyacetone phosphate by glycerol-3-phosphate dehydrogenase . Glycerol-3-phosphate may enter the glycerol-3-phosphate shuttle to generate NAD+, or it may be converted to glyceraldehyde 3-phosphate and enter glycolysis or the lipid biosynthesis pathway .
Comparison with Similar Compounds
Table 1: Key Features of sn-Glycerol 3-Phosphate Bis(cyclohexylammonium) Salt and Analogous Compounds
Structural and Functional Insights
Salt Form and Solubility :
- Cyclohexylammonium salts (e.g., sn-Glycerol 3-phosphate, 4-Nitrophenyl phosphate) exhibit enhanced solubility in organic solvents compared to sodium or barium salts, facilitating their use in lipid-rich environments .
- Barium salts (e.g., DL-Glyceraldehyde 3-phosphate) may precipitate in aqueous solutions, requiring specific handling protocols .
Enzymatic Specificity :
- sn-Glycerol 3-phosphate is uniquely recognized by G3PDH and mGPDH, distinguishing it from analogs like DL-Glyceraldehyde 3-phosphate, which inhibits acyltransferases .
- 4-Nitrophenyl phosphate is hydrolyzed by alkaline phosphatase, producing a chromogenic signal, unlike metabolic intermediates like G3P .
Research Utility :
- Microbial Studies : sn-Glycerol 3-phosphate supports bacterial growth as a phosphorus source, similar to fructose-6-phosphate and glucose-6-phosphate .
- Enzyme Kinetics : DL-Glyceraldehyde 3-phosphate’s inhibition constants (Ki: 1.8–2.7 mM) provide insights into competitive enzymatic mechanisms , while sn-Glycerol 3-phosphate’s low detection limit (0.2 µM) underscores its sensitivity in assays .
Key Research Findings
- Metabolic Flux : sn-Glycerol 3-phosphate’s conversion to DHAP links lipid and carbohydrate metabolism, with mGPDH-generated superoxide influencing mitochondrial redox signaling .
- Microbial Adaptation : Salmonella and E. coli utilize sn-Glycerol 3-phosphate as a phosphorus source under starvation, highlighting its role in bacterial survival .
- Therapeutic Potential: Structural analogs like DL-Glyceraldehyde 3-phosphate disrupt lipid synthesis in pathogens, suggesting antimicrobial applications .
Biological Activity
sn-Glycerol 3-phosphate bis(cyclohexylammonium) salt (G3P) is a significant compound in biochemical research due to its role as an intermediate in carbohydrate and lipid metabolism. This article explores the biological activity of G3P, highlighting its metabolic pathways, physiological roles, and implications in various biological systems.
Overview of sn-Glycerol 3-phosphate
Chemical Structure and Properties:
- Molecular Formula: C15H35N2O6P
- Molecular Weight: 370.42 g/mol
- CAS Number: 29849-82-9
G3P is produced from glycerol through the action of glycerol kinase or from dihydroxyacetone phosphate via glycerol 3-phosphate dehydrogenase. It serves as a precursor for both glycolysis and lipid biosynthesis, making it crucial for energy metabolism and cellular function.
Metabolic Pathways Involving G3P
G3P plays a pivotal role in several metabolic pathways:
- Glycolysis : G3P can be converted to glyceraldehyde 3-phosphate, entering the glycolytic pathway to produce ATP.
- Lipid Synthesis : It is involved in the synthesis of triglycerides and phospholipids, essential components of cellular membranes.
- NAD+ Generation : G3P can participate in the G3P shuttle, facilitating the regeneration of NAD+, vital for various metabolic processes .
1. Role in Pathogen Virulence
Recent studies have demonstrated that G3P homeostasis is crucial for the virulence of Pseudomonas aeruginosa. The accumulation of G3P due to mutations in glycerol-3-phosphate dehydrogenase (GlpD) results in impaired growth and reduced production of virulence factors such as pyocyanin. This suggests that targeting G3P metabolism could be a potential therapeutic strategy against infections caused by this pathogen .
2. Interaction with Membrane Transporters
G3P acts as a substrate for various membrane transporters, including GlpT, a secondary active antiporter. Research indicates that the binding of G3P to GlpT involves conformational changes controlled by salt bridge dynamics within the transporter. This mechanism is essential for substrate specificity and transport efficiency across bacterial membranes .
Research Findings
Implications for Therapeutic Development
The biological activities of sn-Glycerol 3-phosphate bis(cyclohexylammonium) salt suggest its potential as a therapeutic target:
- Infection Control : Targeting G3P metabolism may provide new avenues for treating infections caused by bacteria like Pseudomonas aeruginosa.
- Antiparasitic Strategies : Its selective inhibition properties against parasitic complexes open up possibilities for developing drugs that are less harmful to human cells while effectively targeting pathogens.
Q & A
Q. What is the role of sn-glycerol 3-phosphate bis(cyclohexylammonium) salt in studying lipid biosynthesis pathways?
sn-Glycerol 3-phosphate (G3P) serves as a critical substrate for glycerol-3-phosphate dehydrogenase (GPDH), which catalyzes its conversion to dihydroxyacetone phosphate (DHAP), a key step in glycolysis and lipid metabolism. In lipid biosynthesis, G3P is a precursor for phospholipids and triacylglycerols. Researchers use this compound to stimulate lipid synthesis in hepatic cell models, enabling the study of metabolic flux under varying nutritional or genetic conditions .
Methodological Insight: Prepare G3P stock solutions (e.g., 200 mM) in MAS buffer (pH 7.4) for mitochondrial assays, adjusting ionic strength to avoid osmotic stress .
Q. How is sn-glycerol 3-phosphate bis(cyclohexylammonium) salt standardized in enzymatic assays?
The compound is used to quantify glycerol-3-phosphate dehydrogenase activity via fluorometric or spectrophotometric methods. For example, enzymatic assays using Reagent A2 (containing GPDH and NAD⁺) measure G3P conversion to DHAP, with fluorescence detection at 544 nm excitation and 590 nm emission. The detection limit is as low as 0.2 µM, ensuring sensitivity in low-abundance samples .
Experimental Design Tip: Include Triton X-100 (1%) to solubilize lipid-bound G3P in cellular extracts, ensuring accurate quantification .
Q. What are the best practices for preparing sn-glycerol 3-phosphate stock solutions to ensure stability?
Dissolve the salt in buffers like MAS (pH 7.4) or phosphate-buffered saline (PBS), adjusting pH with potassium hydroxide to prevent hydrolysis. Aliquot and store at −20°C to avoid freeze-thaw cycles, which degrade the compound. Pre-warm aliquots to room temperature before use in mitochondrial oxygen consumption rate (OCR) assays .
Advanced Research Questions
Q. How can researchers address conflicting data when using sn-glycerol 3-phosphate in mitochondrial electron transport chain studies?
Discrepancies in OCR measurements may arise from off-target effects of G3P on non-mitochondrial dehydrogenases. To mitigate this:
- Use pharmacological inhibitors (e.g., antimycin A for Complex III) to isolate mitochondrial-specific activity .
- Validate results with alternative substrates (e.g., malate/pyruvate) to confirm pathway specificity .
- Normalize data to protein content or mitochondrial DNA to control for sample variability .
Q. What experimental strategies optimize sn-glycerol 3-phosphate delivery in complex biological systems (e.g., 3D cell cultures or tissue slices)?
- Permeabilization : Treat samples with digitonin or saponin to enhance G3P uptake in intact mitochondria .
- Microfluidics : Use gradient-generating devices to simulate physiological G3P concentrations in spatially resolved metabolic studies.
- Combination with Isotope Labeling : Pair unlabeled G3P with ¹³C-glucose to track carbon flux into lipid pools via LC-MS .
Q. How do pH and buffer composition influence sn-glycerol 3-phosphate activity in vitro assays?
- pH Sensitivity : GPDH activity peaks at pH 7.4–7.7. Deviations >0.5 pH units reduce enzymatic efficiency by >50% .
- Cation Interference : Avoid high concentrations of divalent cations (e.g., Mg²⁺ >5 mM), which precipitate cyclohexylammonium counterions and reduce G3P solubility .
- Buffer Compatibility : Use HEPES or Tris buffers instead of phosphate buffers to prevent interference with phosphometabolite quantification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
